4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole
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Description
4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H6BrNS2 and its molecular weight is 260.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazole derivatives, including compounds structurally similar to "4-(4-Bromo-5-methyl-2-thienyl)-1,3-thiazole," involves reactions that yield compounds with potential antimicrobial properties. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized, demonstrating good antifungal and antibacterial activities. These compounds were further subjected to molecular docking studies to evaluate their potential as inhibitors of specific enzymes relevant to antifungal drug development (Sarojini et al., 2010).
Another study reported the interaction of (Z)-4-Bromo-1,3-di(2-thienyl)-2-buten-1-one with tertiary amines, leading to the synthesis of di(2-thienyl)azolo[a]pyridinium derivatives. This research contributes to the understanding of reactions involving brominated thienyl compounds and their potential applications in synthesizing novel heterocyclic systems (Potikha et al., 2010).
Biological Activity
Thiazole derivatives, including those structurally related to the compound of interest, have been evaluated for their biological efficacy. For example, 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives were synthesized and tested for biological activity, indicating the potential for further pharmaceutical development (Rodrigues & Bhalekar, 2015).
Properties
IUPAC Name |
4-(4-bromo-5-methylthiophen-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-5-6(9)2-8(12-5)7-3-11-4-10-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKELRJVZMTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CSC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.